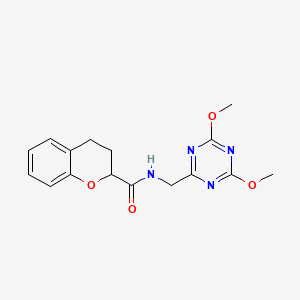

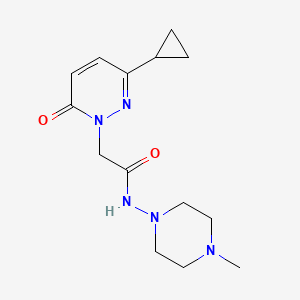

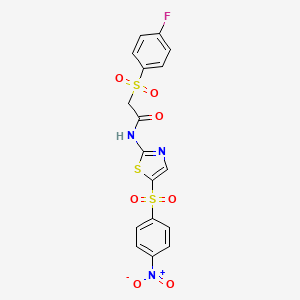

3,4-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a pyridine ring, a tetrahydro-2H-pyran ring, and an amide group . These groups are often found in biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of fluorine atoms could also allow for analysis using 19F NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like the amide could impact its solubility .Scientific Research Applications

Synthesis and Characterization

Research into difluorobenzamide derivatives often explores their synthesis and structural characterization. For instance, studies on energetically stable multi-component molecular solids involving similar compounds have focused on their assembly through hydrogen bonding and weak intermolecular interactions, such as C–H⋯F and C–H⋯O bonds (Wang et al., 2014). These studies highlight the significance of such interactions in creating larger supramolecular architectures, which could have implications in materials science and nanotechnology.

Luminescence and Photophysical Properties

The photophysical properties of benzamides, including difluorobenzamide derivatives, have been studied for their potential applications in organic materials and biological systems. Research demonstrates that certain benzamides can exhibit blue fluorescence and are investigated for their use in organic light-emitting diodes (OLEDs) and as biological probes (Yamaji et al., 2017). The study of their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties also points towards applications in sensing and imaging technologies (Srivastava et al., 2017).

Catalysis and Biological Applications

Difluorobenzamide derivatives have been explored as catalysts and in biological contexts. For instance, ytterbium(III) compounds have been utilized in the synthesis of tetrahydrobenzo[b]pyrans, showcasing the role of fluorinated compounds in facilitating chemical transformations (Hong & Cai, 2010). Moreover, research into the histone deacetylase inhibitory activity of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamides suggests potential therapeutic applications in cancer treatment (Zhou et al., 2008).

Corrosion Inhibition

Investigations into azomethine-based Schiff bases, which share structural similarities with difluorobenzamide derivatives, have demonstrated their efficacy as corrosion inhibitors on mild steel surfaces. This research indicates the potential for such compounds in protecting metals from corrosion, which is critical in industrial applications (Murmu et al., 2019).

Mechanism of Action

properties

IUPAC Name |

3,4-difluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c19-15-4-3-13(10-16(15)20)18(23)22-17(12-5-8-24-9-6-12)14-2-1-7-21-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLZHPPNVUYUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

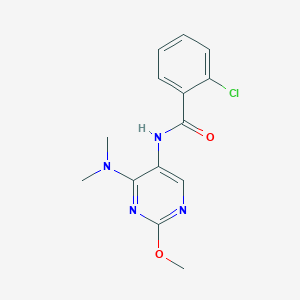

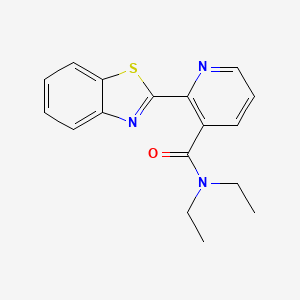

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)

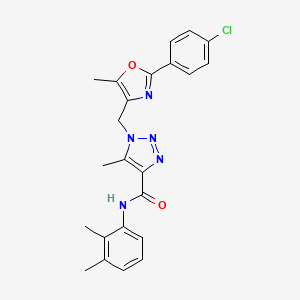

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)

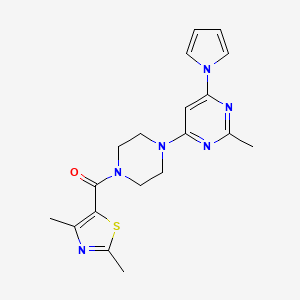

![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)